molecular formula C23H20N2O4S B2980133 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione CAS No. 955298-73-4

2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione

Cat. No.: B2980133
CAS No.: 955298-73-4
M. Wt: 420.48
InChI Key: RSLIHKWDDBKJFR-UHFFFAOYSA-N
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Description

2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzo[c]azoline-1,3-dione core, which is functionalized with a sulfonyl group and an ethylphenylamino moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione typically involves multi-step organic reactions

    Formation of Benzo[c]azoline-1,3-dione Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Amination: The ethylphenylamino group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it useful in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and amino groups.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The ethylphenylamino moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
  • 2-[(4-{[(2-Propylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
  • 2-[(4-{[(2-Phenylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione

Uniqueness

Compared to similar compounds, 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-ethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-17-7-3-6-10-21(17)24-30(28,29)18-13-11-16(12-14-18)15-25-22(26)19-8-4-5-9-20(19)23(25)27/h3-14,24H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLIHKWDDBKJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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